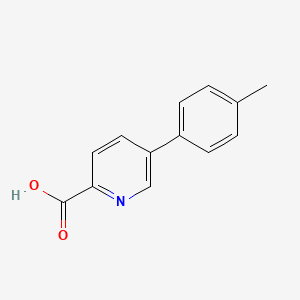

![molecular formula C8H7IN2 B582369 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1256964-50-7](/img/structure/B582369.png)

3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

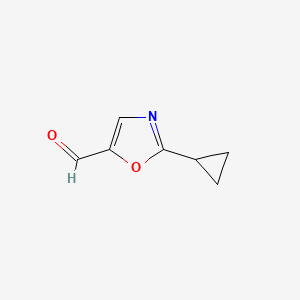

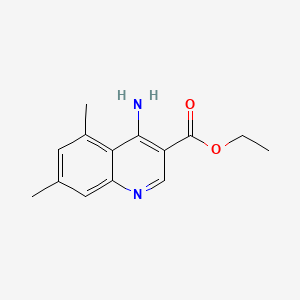

“3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7IN2. It has a molecular weight of 258.06 . This compound is a solid and is part of the halogenated heterocycles and heterocyclic building blocks .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridines, which includes “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine”, has been investigated through five different routes. These methods involved modifications of Madelung- and Fischer-syntheses of indoles . A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES stringCc1cnc2[nH]cc(I)c2c1 . The InChI code for this compound is 1S/C8H7IN2/c1-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11) . Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines, including “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine”, are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis

“3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It has a molecular weight of 258.06 .Scientific Research Applications

Synthesis and Functionalization

Synthesis and Coupling Reactions

A notable application of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives involves their use in synthesis and functionalization. These compounds serve as precursors in copper and palladium-promoted coupling reactions. Efficient coupling reactions from 3-iodo derivatives with various reagents according to Suzuki, Heck, Stille, and Sonogashira conditions have been described, highlighting the versatility of these compounds in creating complex molecular structures (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Heterocyclic Synthesis

Formation of Heterocycles

The compound also finds application in the metal-free formation of various heterocycles. A methodology combining Groebke-Blackburn-Bienaymé MCR with I2-promoted electrophilic cyclization has been developed for the preparation of 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, demonstrating the compound's utility in introducing diversity into heterocyclic frameworks (Tber et al., 2015).

Medicinal Chemistry

Antitumor Activity

In the realm of medicinal chemistry, novel 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their antitumor activity, particularly in models of diffuse malignant peritoneal mesothelioma (DMPM). These studies have identified compounds acting as cyclin-dependent kinase 1 inhibitors, which effectively reduce cell proliferation and induce apoptotic responses, highlighting potential therapeutic applications (Carbone et al., 2013).

Material Science

Cytotoxicity of Titanocenes

Another fascinating application is in material science, where achiral azaindole-substituted titanocenes synthesized from 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives have been investigated for their cytotoxicity. These compounds have been tested in vitro for their potential as anticancer agents, displaying varying degrees of activity against cancer cell lines and demonstrating the compound's relevance in the development of new therapeutic agents (Mendez et al., 2011).

Mechanism of Action

- Primary Targets : 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine (referred to as “compound 4h” in research) primarily targets fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 .

- Role of FGFRs : These receptors play a crucial role in signal transduction pathways that regulate cell proliferation, migration, angiogenesis, and organ development . Abnormal activation of FGFR signaling due to mutations or amplification is associated with various cancers.

- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which influence cell growth, survival, and angiogenesis .

- Downstream Effects : Activation of FGFR-dependent signaling pathways facilitates cancer initiation, progression, and resistance to therapy .

- Affected Pathways : These include cell proliferation, angiogenesis, and migration .

- Impact on Bioavailability : Low molecular weight of 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine makes it an appealing lead compound for subsequent optimization .

- Cellular Effects : In vitro studies show that compound 4h inhibits breast cancer cell proliferation (4T1 cells) and induces apoptosis. It also significantly reduces cell migration and invasion .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

The safety information for “3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine” includes the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-5-7(9)6-3-2-4-10-8(6)11-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJCUDXPHMXQDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)N=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678638 |

Source

|

| Record name | 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256964-50-7 |

Source

|

| Record name | 3-Iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylate](/img/structure/B582298.png)

![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)